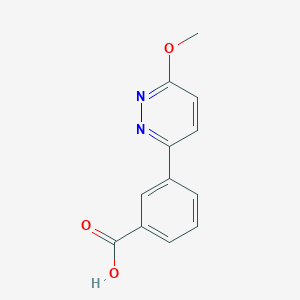

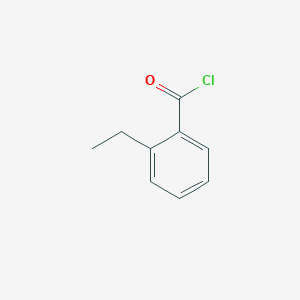

![molecular formula C13H17N3O4 B1322243 4-((2-羟乙基)氨基)-2,6-二甲基呋喃[2,3-d]嘧啶-5-羧酸乙酯 CAS No. 950275-57-7](/img/structure/B1322243.png)

4-((2-羟乙基)氨基)-2,6-二甲基呋喃[2,3-d]嘧啶-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. They are often synthesized and characterized for their potential use as pharmaceuticals, with particular interest in their interactions at the molecular level and their physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves reactions that form the pyrimidine ring or modify its substituents. For example, the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved through a Biginelli three-component cyclocondensation reaction, which is a common method for synthesizing pyrimidine derivatives . Similarly, other derivatives, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, were synthesized and tested for their biological activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often analyzed using spectroscopic methods and quantum chemical calculations. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by FT-IR, 1H NMR, UV-Vis, and mass spectroscopy, and its properties were evaluated by quantum chemical calculations . These analyses provide insights into the electronic transitions, vibrational modes, and molecular interactions within the compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclocondensation. The reactivity of these compounds is often studied using local reactivity descriptors such as Fukui functions, softness, and electrophilicity indices, which help identify reactive sites within the molecule . These analyses are crucial for understanding how pyrimidine derivatives interact with biological targets and for designing compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their thermodynamic parameters, binding energies, and spectroscopic properties, are evaluated to understand their stability and reactivity. For example, the binding energy of the dimer formed by ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was calculated to be 10.40 kcal/mol using DFT calculations, indicating the strength of intermolecular interactions . These properties are essential for predicting the behavior of these compounds in biological systems and for their potential development as drugs.

科学研究应用

合成和性质

4-((2-羟乙基)氨基)-2,6-二甲基呋喃[2,3-d]嘧啶-5-羧酸乙酯参与各种合成过程。例如,它的衍生物,如 2,3,4,8-四氢-3-甲基-2,4-二氧代吡啶并[2,3-d]嘧啶-6-羧酸乙酯,是通过缩合反应合成的,并且在水解下具有独特的重排性质 (长松、古贺和米田,1984)。

药学应用

该化合物及其衍生物在药物研究中显示出潜力。由该化合物合成的嘧啶-5-羧酸乙酯衍生物已被评估其抗菌、抗真菌和抗炎活性 (A.S. Dongarwar 等,2011)。

化学转化

该化合物还用于化学转化。例如,它会发生转化以产生各种嘧啶衍生物,这些衍生物用于进一步的化学合成 (祖潘西奇、斯维特和斯坦诺夫尼克,2009)。

材料科学应用

在材料科学中,该化合物的衍生物用于合成具有独特结构性质的新型化合物。这些合成材料被研究用于各种潜在应用,包括作为先进材料的前体 (谢里夫、优素福、穆巴拉克和阿卜杜勒-法塔赫,1993)。

作用机制

Target of Action

Related compounds such as pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s worth noting that related compounds have shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

安全和危害

属性

IUPAC Name |

ethyl 4-(2-hydroxyethylamino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-4-19-13(18)9-7(2)20-12-10(9)11(14-5-6-17)15-8(3)16-12/h17H,4-6H2,1-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTDQHIIWXYWST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=NC(=NC(=C12)NCCO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)